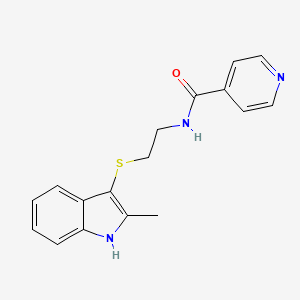

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-12-16(14-4-2-3-5-15(14)20-12)22-11-10-19-17(21)13-6-8-18-9-7-13/h2-9,20H,10-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIDFQVOZZYLAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isonicotinamide typically involves the reaction of 2-methyl-1H-indole-3-thiol with 2-bromoethyl isonicotinamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The nitro group in the isonicotinamide moiety can be reduced to an amine.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Amino derivatives of isonicotinamide.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Scientific Research Applications of N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isonicotinamide

This compound is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are widely recognized for their diverse biological activities, making them valuable in medicinal chemistry. This compound features an indole moiety, a heterocyclic system of significance in both natural products and pharmaceuticals. this compound has several scientific research applications. It can be applied in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules.

Types of Reactions

- Oxidation: The indole moiety of this compound can be oxidized to form indole-3-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide. The major products formed are indole-3-carboxylic acid derivatives.

- Reduction: The nitro group in the isonicotinamide moiety can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst. The major products formed are amino derivatives of isonicotinamide.

- Substitution: The thiol group can participate in nucleophilic substitution reactions using nucleophiles like alkyl halides or acyl chlorides, leading to various substituted indole derivatives.

Biology

This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. The effects could potentially include the inhibition of viral replication, reduction of inflammation, and prevention of cancer cell proliferation.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro, showing IC50 values in the low micromolar range against various cancer cell lines. The mechanism by which this compound exerts its effects may involve the modulation of key signaling pathways associated with cell growth and apoptosis. Similar compounds have been shown to interact with the PI3K/AKT signaling pathway, which is crucial in cancer biology.

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 1.5 |

| Sulforaphane | Prostate Cancer | 0.5 |

| PY-ITC | Prostate Cancer | 0.8 |

Medicine

This compound is investigated for its potential therapeutic applications in treating various diseases.

Industry

This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isonicotinamide and analogous compounds from the evidence:

Structural and Functional Analysis:

Core Indole Modifications :

- The target compound and derivatives retain the 2-methylindole moiety, which is associated with enhanced lipophilicity and membrane permeability compared to unsubstituted indoles .

- In contrast, compounds like those in replace the indole with heterocycles (e.g., thiazole, isoxazole), which may alter electronic properties and target selectivity .

Linker and Substituent Effects: The thioethyl (-S-CH2-CH2-) linker in the target compound contrasts with the thioamino (-S-NH-) group in . The isonicotinamide group (pyridine-4-carboxamide) in the target compound introduces a polar aromatic ring, favoring interactions with polar enzyme pockets. This differs from the thiophene carboxamide in , where the sulfur atom may contribute to π-stacking with hydrophobic residues .

Biological Activity: compounds are explicitly patented for anticancer and antiviral applications, likely due to their nitro and trifluoromethyl groups, which are electron-withdrawing and may enhance binding to redox-active biological targets .

Physicochemical Properties :

- Melting points for compounds (159–187°C) reflect crystalline stability due to nitro and amide groups, whereas the target compound’s melting point is unreported but likely lower due to its flexible thioethyl linker .

- The isonicotinamide group may improve aqueous solubility compared to ’s thiophene carboxamide, which is more lipophilic .

Biological Activity

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isonicotinamide is a compound of interest due to its potential biological activities. This article will explore its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : CHNOS

- Molecular Weight : 250.33 g/mol

The structural representation includes an isonicotinamide moiety linked to a thioether group derived from 2-methyl-1H-indole.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro, showing IC values in the low micromolar range against various cancer cell lines .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HeLa | 1.5 |

| Sulforaphane | Prostate Cancer | 0.5 |

| PY-ITC | Prostate Cancer | 0.8 |

The mechanism by which this compound exerts its effects may involve the modulation of key signaling pathways associated with cell growth and apoptosis. Similar compounds have been shown to interact with the PI3K/AKT signaling pathway, which is crucial in cancer biology .

Antioxidant Activity

In addition to its anticancer properties, this compound may also exhibit antioxidant activity. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Research indicates that indole derivatives can enhance cellular antioxidant defenses .

Neuroprotective Effects

Some studies suggest that compounds similar to this compound may have neuroprotective effects. These effects are hypothesized to stem from their ability to inhibit neuroinflammation and promote neuronal survival under stress conditions .

Study 1: In Vitro Analysis

A study conducted on a series of indole derivatives, including this compound, assessed their cytotoxicity against various cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner.

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms involved in the anticancer activity of indole derivatives. It was found that these compounds could induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isonicotinamide, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with 2-methylindole as the core scaffold. Introduce the thioether group via nucleophilic substitution using a mercaptoethyl linker (e.g., 2-mercaptoethylamine) under basic conditions (e.g., NaH/DMF) .

- Step 2 : Couple the intermediate with isonicotinoyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Monitor progress via TLC or HPLC .

- Optimization : Use factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and catalyst presence. For example, vary reaction times (4–24 hrs) and temperatures (25–60°C) to maximize yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- LC-MS : Confirm molecular weight ([M+H]+) and detect impurities.

- NMR (1H/13C) : Assign peaks for indole protons (δ 7.0–7.5 ppm), thioether methylene (δ 3.2–3.5 ppm), and pyridine carbons (δ 150–160 ppm) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, as demonstrated for analogous indole derivatives .

- Purity Standards : Aim for ≥95% purity (HPLC), with residual solvents quantified via GC-MS per ICH guidelines .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Anticancer : Screen against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Compare IC50 values with reference drugs (e.g., doxorubicin) .

- Enzyme Inhibition : Test against acetylcholinesterase or kinases (e.g., EGFR) using fluorometric assays. Optimize substrate concentrations via Michaelis-Menten kinetics .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Scaffold Modifications :

- Replace the 2-methylindole with 5-methoxy or 6-nitro derivatives to assess electronic effects .

- Substitute the pyridine ring with quinoline or triazole to study steric/electronic impacts .

- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with bioactivity. For example, plot IC50 against π-electron density (DFT-calculated) .

Q. What strategies resolve contradictions in biological data across studies (e.g., divergent IC50 values)?

- Methodological Answer :

- Source Identification :

- Compare assay conditions: Cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hrs) .

- Validate compound stability in assay media (e.g., pH 7.4 PBS) via LC-MS to rule out degradation .

- Meta-Analysis : Apply Bayesian statistics to integrate data from multiple studies, weighting for sample size and methodological rigor .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

- Methodological Answer :

- ADMET Prediction :

- Use SwissADME to predict LogP (optimal range: 2–3), solubility (AlogPS), and blood-brain barrier permeability .

- Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability to target proteins (e.g., COX-2) .

- Lead Optimization : Prioritize derivatives with >50% oral bioavailability (preclinical models) and low CYP3A4 inhibition .

Q. What experimental frameworks validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Omics Integration :

- Perform transcriptomics (RNA-seq) on treated cells to identify dysregulated pathways (e.g., apoptosis, NF-κB) .

- Validate targets via CRISPR-Cas9 knockout or siRNA silencing .

- In Vivo Models : Use xenograft mice (e.g., BALB/c nude) with bioluminescent tumor tracking. Dose at 10–50 mg/kg (IP or oral) and monitor toxicity (ALT/AST levels) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.